

An In-depth Technical Guide to Methyl Erucate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl erucate

Cat. No.: B153509

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical compounds is paramount. This guide provides a comprehensive overview of **Methyl Erucate**, including its chemical identity, physical properties, and relevant biological context.

Chemical Identity and Synonyms

CAS Number: 1120-34-9[1][2][3][4][5][6][7]

Methyl erucate is the methyl ester of erucic acid, a monounsaturated omega-9 fatty acid.[5] It is known by several synonyms, which are crucial for comprehensive literature and database searches.

Primary Synonyms:

- Erucic Acid Methyl Ester[1][2][4][5]
- Methyl (Z)-docos-13-enoate[1][7]
- Methyl cis-13-docosenoate[4][8]

Other Identified Synonyms:

- (Z)-Erucic acid methyl ester[5]
- 13-Docosenoic acid, methyl ester, (Z)-

- Agnique ME 22U[5]
- Brassidic acid, methyl ester[3][5]
- C22:1
- C22:1 n9 cis
- cis-13-Docosenoic acid methyl ester
- Erucato di metile
- Méthyl érucate

Physicochemical Properties

A summary of the key quantitative data for **methyl erucate** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C23H44O2	[2][5][6]
Molecular Weight	352.59 g/mol	[2][5][6]
Appearance	Liquid	[2][5]
Melting Point	-1.16 to 1.20 °C	[2][3][5]
Boiling Point	221-222 °C at 5 Torr; 172-175 °C at 0.2 mm Hg	[2][3][5]
Density	0.870 g/mL at 20 °C	[2][3][5]
Refractive Index	1.456 at 20 °C	[2]
Flash Point	33 °C	[2][5]
Solubility	DMF: 100 mg/ml; DMSO: 100 mg/ml; Ethanol: 100 mg/ml; PBS (pH 7.2): 0.15 mg/ml	[2]
LogP	9.320	[2]

Experimental Protocols

While a specific, detailed protocol for the synthesis of pure **methyl erucate** for research applications is not readily available in the reviewed literature, the general principles of its formation are well-established through transesterification or acid-catalyzed esterification of erucic acid.

General Protocol for Transesterification of Erucic Acid-Rich Oil

This method is commonly employed for biodiesel production and can be adapted for laboratory-scale synthesis.

Materials:

- Erucic acid-rich oil (e.g., high-erucic acid rapeseed oil)

- Methanol (CH_3OH)
- Alkali catalyst (e.g., potassium hydroxide - KOH or sodium hydroxide - NaOH)
- Anhydrous sodium sulfate
- Separatory funnel
- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle

Procedure:

- **Catalyst Preparation:** Dissolve the alkali catalyst (e.g., 1% w/w of oil) in methanol. This reaction is exothermic and should be handled with care.
- **Reaction Setup:** Heat the erucic acid-rich oil in the reaction flask to the desired reaction temperature (typically $55\text{-}65^\circ\text{C}$).
- **Transesterification Reaction:** Add the methoxide solution to the heated oil while stirring vigorously. Continue the reaction under reflux for a specified period (e.g., 30-90 minutes).
- **Separation:** After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.
- **Washing:** Separate and wash the methyl ester layer with warm water to remove any residual catalyst, methanol, and glycerol. Repeat the washing until the wash water is neutral.
- **Drying:** Dry the methyl ester layer over anhydrous sodium sulfate.
- **Purification:** The resulting **methyl erucate** can be further purified by distillation under reduced pressure.

General Protocol for Acid-Catalyzed Esterification of Erucic Acid

This method is suitable for starting materials with high free fatty acid content.

Materials:

- Erucic acid
- Methanol
- Acid catalyst (e.g., sulfuric acid - H₂SO₄)
- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle

Procedure:

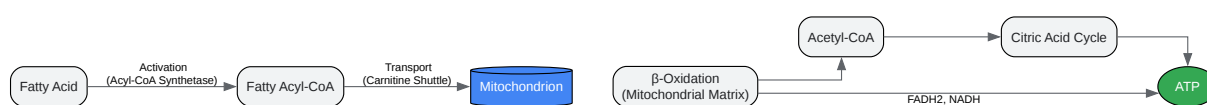
- Reaction Mixture: Combine erucic acid, an excess of methanol, and the acid catalyst (e.g., 1-2% w/w of erucic acid) in the reaction flask.
- Reaction: Heat the mixture to reflux temperature with constant stirring. The reaction time will vary depending on the desired conversion.
- Work-up: After cooling, the excess methanol can be removed by rotary evaporation. The remaining mixture can be dissolved in a non-polar solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
- Drying and Purification: The organic layer is then dried and the **methyl erucate** purified, typically by distillation.

Biological Context and Signaling Pathways

Methyl erucate, as a fatty acid methyl ester, is primarily involved in lipid metabolism. While specific signaling pathways directly initiated by **methyl erucate** are not extensively detailed in the available literature, its metabolic fate is intertwined with fundamental cellular energy regulation, particularly fatty acid β -oxidation and the signaling networks that control this process, such as those involving PPAR and AMPK.

Fatty Acid β -Oxidation

Fatty acids are a major source of energy for many cells. They are broken down in the mitochondria through a process called β -oxidation. This process sequentially cleaves two-carbon units from the fatty acyl-CoA molecule, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the citric acid cycle to generate further ATP.

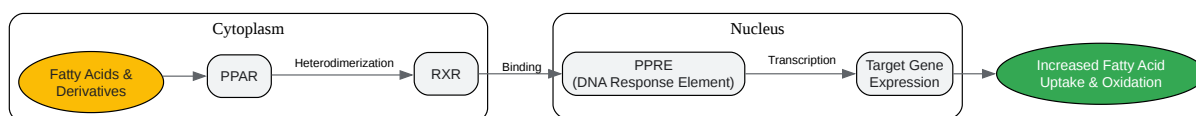


[Click to download full resolution via product page](#)

Caption: Overview of the fatty acid β -oxidation pathway.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.[8] PPAR α , in particular, is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[9] While direct activation of PPARs by **methyl erucate** has not been explicitly demonstrated, as a fatty acid derivative, its metabolic products can influence PPAR activity.

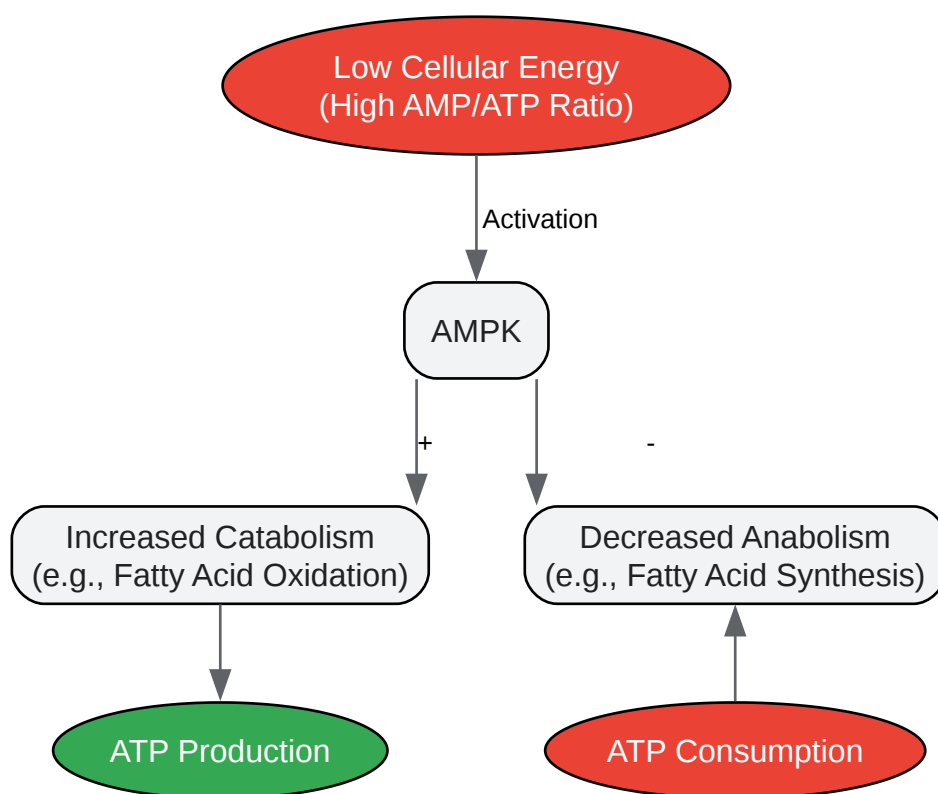


[Click to download full resolution via product page](#)

Caption: Simplified PPAR signaling pathway in metabolic regulation.

AMP-Activated Protein Kinase (AMPK)

AMPK is a cellular energy sensor that is activated when the ratio of AMP to ATP increases, indicating a low energy state.[10][11] Once activated, AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP. [10][11][12] The metabolism of fatty acids like erucic acid can influence the cellular energy status and thereby modulate AMPK activity.



[Click to download full resolution via product page](#)

Caption: The role of AMPK as a cellular energy sensor.

Analytical Methods

The primary analytical method for the quantification of **methyl erucate** is gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[1] For the analysis of erucic acid in various matrices, it is typically first converted to its methyl ester, **methyl erucate**, prior to GC analysis.[1] This derivatization process improves the volatility and thermal stability of the analyte, making it suitable for GC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. dducollegedu.ac.in [dducollegedu.ac.in]
- 3. digital.csic.es [digital.csic.es]
- 4. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Natural AMPK Activators in Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis [mdpi.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Erucate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153509#methyl-erucate-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com